3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Overview
Description
3-Amino-1-phenylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is a white solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: Cl.NC1CC (O) (C2=CC=CC=C2)C1 . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
This compound is a white solid . It should be stored at 0-8 °C . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Enantioselective Synthesis
(2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a compound closely related to 3-Amino-1-phenylcyclobutan-1-ol hydrochloride, is a central intermediate in the synthesis of nelfinavir, a potent HIV protease inhibitor. The enantioselective synthesis of this compound involves a practical approach using sodium erythorbate as a chiral starting material, highlighting its importance in the pharmaceutical industry, particularly in anti-AIDS drug development (Ikunaka et al., 2002).
Modular Synthon for Medicinal Chemistry
The hydrochloride salt of α-aminocyclobutanone, structurally similar to this compound, has been developed as a modular synthon. This allows convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases, demonstrating the compound's versatility in medicinal chemistry applications (Habeeb Mohammad et al., 2020).
Membrane Stabilizing Properties
1-(4-Substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, which share a structural motif with this compound, have been studied for their antioxidant and membrane stabilizing properties. These compounds exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models, suggesting potential biological applications, particularly in protecting cell membranes from oxidative damage (Malakyan et al., 2010).
Cancer Imaging
Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid (18F-FACBC) is a synthetic amino acid analog PET radiotracer closely related to this compound. It's used in clinical trials for evaluating prostate and other cancers. The study of its uptake patterns, incidental findings, and variants provides valuable insights into its potential use in noninvasive cancer imaging (Schuster et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-phenylcyclobutan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMIKDYFXZZVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.